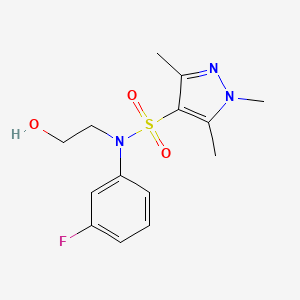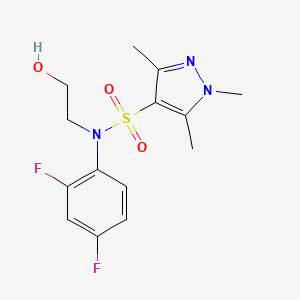![molecular formula C17H26N2O2 B7664067 N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide](/img/structure/B7664067.png)
N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide, also known as GW501516, is a synthetic ligand of peroxisome proliferator-activated receptor delta (PPARδ). It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it was later found to have performance-enhancing effects and was banned by the World Anti-Doping Agency in 2009.
Mécanisme D'action
N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide acts as a PPARδ agonist, which means that it binds to and activates PPARδ receptors in the body. This activation leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also promotes the expression of genes involved in lipid metabolism, such as carnitine palmitoyltransferase-1 (CPT-1) and uncoupling protein-2 (UCP-2).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal and human studies. These include an increase in endurance and exercise capacity, a decrease in body fat mass and serum triglyceride levels, and an improvement in insulin sensitivity and glucose tolerance. It has also been reported to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide has several advantages for laboratory experiments, including its high potency, selectivity, and solubility in water. However, it also has some limitations, such as its short half-life, potential toxicity at high doses, and lack of long-term safety data.
Orientations Futures
There are several potential future directions for research on N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide. These include further investigations into its therapeutic applications in metabolic and cardiovascular diseases, as well as its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, more studies are needed to assess its long-term safety and efficacy in humans, as well as its potential for abuse in athletic performance.
Méthodes De Synthèse
The synthesis of N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide involves several steps, including the condensation of 4-(hydroxymethyl)phenylacetic acid with cyclohexanone, followed by reduction and acetylation. The final product is obtained through a purification process involving recrystallization and column chromatography.
Applications De Recherche Scientifique
N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as obesity, diabetes, and dyslipidemia. It has also been investigated for its cardiovascular benefits, including its ability to improve lipid metabolism, reduce inflammation, and promote angiogenesis.
Propriétés
IUPAC Name |
N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(21)19-17-8-6-16(7-9-17)18-11-10-14-2-4-15(12-20)5-3-14/h2-5,16-18,20H,6-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZJECRDYXFLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NCCC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,2-dimethylcyclohexyl)amino]-N-pyridin-4-ylacetamide](/img/structure/B7663988.png)
![N-[4-[(2-cyclobutyloxyphenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663994.png)
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline](/img/structure/B7664000.png)

![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,2-dimethylcyclohexan-1-amine](/img/structure/B7664012.png)
![2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol](/img/structure/B7664020.png)


![1-[[(5-Methylfuran-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7664039.png)
![3-(2-chlorophenyl)-N-[2-(4-methylpyridin-2-yl)pyrazol-3-yl]propanamide](/img/structure/B7664059.png)
![N-[2-chloro-4-(methylcarbamoyl)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7664081.png)
![3-Cyclobutyl-4-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole](/img/structure/B7664082.png)

![2-[Benzyl-(2-phenyl-1,3-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7664102.png)
